What is the chemical structure of N-Deschlorobenzoyl indomethacin?
What is the chemical structure of N-Deschlorobenzoyl indomethacin?
Abstract
This technical guide provides a comprehensive overview of N-Deschlorobenzoyl indomethacin, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The document details its chemical structure, identifiers, and physicochemical properties. Furthermore, it outlines its limited biological activity and provides detailed experimental protocols for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
Indomethacin is a potent NSAID belonging to the indole-acetic acid derivative class, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[2][3] Upon administration, indomethacin undergoes extensive hepatic metabolism, leading to the formation of several metabolites.
One of the principal metabolites is N-Deschlorobenzoyl indomethacin. This compound is formed through the N-deacylation of the parent drug, specifically by removing the p-chlorobenzoyl group from the indole nitrogen.[2][4] Unlike indomethacin, N-Deschlorobenzoyl indomethacin is considered to be pharmacologically inactive.[1][2] This guide provides a detailed examination of its chemical and biological characteristics.
Chemical Structure and Identification
N-Deschlorobenzoyl indomethacin is structurally an indole derivative. The removal of the N-(4-chlorobenzoyl) moiety from indomethacin results in a free amine on the indole ring.
Table 1: Chemical Identifiers for N-Deschlorobenzoyl Indomethacin
| Identifier | Value | Reference |
| IUPAC Name | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | [5] |
| Alternate Names | 5-Methoxy-2-methyl-1H-indole-3-acetic Acid; De(chlorobenzoyl)indomethacin | [6][7] |
| CAS Number | 2882-15-7 | [6][7][8] |
| Molecular Formula | C₁₂H₁₃NO₃ | [6][8][9][10] |
| SMILES | COc1ccc2[nH]c(C)c(CC(=O)O)c2c1 | [5] |
| InChI | InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | [5][10] |
Physicochemical and Analytical Data
The physical and chemical properties of N-Deschlorobenzoyl indomethacin are summarized below. This data is critical for its handling, characterization, and use as a reference standard in metabolic studies.
Table 2: Physicochemical and Analytical Properties
| Property | Value | Reference |
| Molecular Weight | 219.24 g/mol | [6][8][10] |
| Appearance | Light yellow to brown solid | [8] |
| Purity (NMR) | ≥95.0% | [8] |
Biological Activity
N-Deschlorobenzoyl indomethacin is recognized as an inactive metabolite of indomethacin.[1][2] The N-p-chlorobenzoyl group of the parent compound is crucial for its anti-inflammatory activity. Its removal leads to a significant loss of inhibitory function against key enzymes.
Table 3: In Vitro Inhibitory Activity
| Target Enzyme | IC₅₀ Value | Reference |
| AKR1C2 | 100 µM | [4] |
| AKR1C3 | >100 µM | [4] |
AKR1C2 and AKR1C3 are members of the aldo-keto reductase family involved in steroid metabolism and prostaglandin synthesis.
Experimental Protocols
Chemical Synthesis via Fischer Indole Synthesis
N-Deschlorobenzoyl indomethacin can be synthesized as an intermediate in the total synthesis of Indomethacin. The following protocol is adapted from established methods.[11][12]
Objective: To synthesize 5-methoxy-2-methyl-1H-indole-3-acetic acid (N-Deschlorobenzoyl indomethacin).
Materials:
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4-Methoxyphenylhydrazine
-
Levulinic acid methyl ester
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
-
Sodium hydroxide (for hydrolysis)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Step 1: Phenylhydrazone Formation:
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Dissolve 4-methoxyphenylhydrazine in ethanol.
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Add levulinic acid methyl ester to the solution.
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Add a catalytic amount of concentrated hydrochloric acid.
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Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The product is the corresponding phenylhydrazone.
-
-
Step 2: Fischer Indole Synthesis:
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Step 3: Hydrolysis:
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Hydrolyze the methyl ester from Step 2 using an aqueous solution of sodium hydroxide.
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Stir the reaction mixture until the saponification is complete.
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Acidify the reaction mixture with HCl to precipitate the final product, 5-methoxy-2-methyl-1H-indole-3-acetic acid (N-Deschlorobenzoyl indomethacin).
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-
Step 4: Purification:
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Filter the precipitate and wash with water.
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The crude product can be further purified by recrystallization or column chromatography to achieve high purity (≥95%).
-
Visualized Pathways and Workflows
The following diagrams illustrate the metabolic relationship between Indomethacin and its metabolite, as well as the workflow for its chemical synthesis.
Caption: Metabolic conversion of Indomethacin to its inactive metabolite.
Caption: Chemical synthesis workflow for N-Deschlorobenzoyl Indomethacin.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Deschlorobenzoyl Indomethacin | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. N-Deschlorobenzoyl Indomethacin-d3 | C12H13NO3 | CID 169437537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Deschlorobenzoyl Indomethacin | CymitQuimica [cymitquimica.com]
- 11. Indometacin synthesis - chemicalbook [chemicalbook.com]
- 12. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
